molecular formula C9H10BrClN4 B1530223 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole CAS No. 1178837-32-5

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole

Cat. No. B1530223
M. Wt: 289.56 g/mol
InChI Key: JWGMVBSCNWNGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole (4-[(4-Br-1H-pyrazol-1-yl)methyl]-5-Cl-1,3-dimethyl-1H-pyrazole) is an important compound in the field of organic chemistry. It is a pyrazole derivative with a bromine atom at the 4-position and a chlorine atom at the 5-position. It is a versatile compound that can be used as an intermediate in the synthesis of other compounds, as a ligand in coordination chemistry, and in the study of enzyme activity.

Scientific Research Applications

Synthesis and Structural Characterization

The compound has been explored as a precursor for the synthesis of various pyrazole derivatives, demonstrating its utility in the development of new materials and molecules. For example, the synthesis and structural characterization of isostructural compounds have been carried out, where similar compounds with different substituents showed potential for structure determination by single crystal diffraction, highlighting its relevance in materials science and crystallography (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G., 2021).

Ligand Synthesis for Metal Complexes

The compound also serves as a valuable starting point for the synthesis of ligands used in metal complexes. Studies have shown the formation of adducts with Cu(II) salts, leading to the synthesis of compounds with potential applications in catalysis and materials chemistry (Reedijk, J., Windhorst, J., Ham, N., & Groeneveld, W., 2010).

Antimicrobial Activity

Derivatives of the compound have been synthesized and tested for antimicrobial properties, showing promising results against pathogenic yeast and moulds. This indicates its potential in the development of new antimicrobial agents, contributing to the fight against infectious diseases (Farag, A., Mayhoub, A. S., Barakat, S., & Bayomi, A., 2008).

Photoluminescence and Catalytic Properties

Research on similar pyrazole compounds has focused on their photoluminescence and catalytic properties, offering insights into their potential applications in light-emitting devices and as catalysts in various chemical reactions. For instance, studies on silver(I) trinuclear halopyrazolato complexes revealed their emissive properties and potential use in luminescent materials (Morishima, Y., Young, D., & Fujisawa, K., 2014).

Anticancer Activity

The structural framework of the compound and its derivatives are being explored for anticancer activity. This involves synthesizing new compounds and evaluating their efficacy against cancer cell lines, contributing to the development of novel anticancer drugs (Hafez, H., El-Gazzar, A. R. B. A., & Al-Hussain, S., 2016).

properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]-5-chloro-1,3-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClN4/c1-6-8(9(11)14(2)13-6)5-15-4-7(10)3-12-15/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGMVBSCNWNGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CN2C=C(C=N2)Br)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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